6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethynylbenzaldehyde with substituted alkynylbenzaldehyde in the presence of various substituted o-phenylenediamines and aliphatic amines in ethanol can yield the desired isoquinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives such as:
1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Berberine: An isoquinoline alkaloid with anti-inflammatory and anti-diabetic effects.
Papaverine: Used as a vasodilator in medical treatments.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C19H12ClNO3 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12ClNO3/c1-24-12-7-5-11(6-8-12)21-18(22)14-4-2-3-13-16(20)10-9-15(17(13)14)19(21)23/h2-10H,1H3 |
InChI Key |
MAOZIGNMTUPQNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Origin of Product |
United States |
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